Benzyl 3-(iodomethyl)piperidine-1-carboxylate

Nucleophilic substitution SN2 reactivity Leaving group ability

Benzyl 3-(iodomethyl)piperidine-1-carboxylate (CAS 405090-65-5) is a Cbz-protected piperidine derivative bearing a primary alkyl iodide at the 3-position, with molecular formula C₁₄H₁₈INO₂ and molecular weight 359.20 g/mol. The compound is supplied as a yellow to pale yellow oil with a predicted boiling point of 420.1±28.0 °C at 760 Torr and a predicted density of 1.523±0.06 g/cm³ at 20 °C.

Molecular Formula C14H18INO2
Molecular Weight 359.2 g/mol
CAS No. 405090-65-5
Cat. No. B1507491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 3-(iodomethyl)piperidine-1-carboxylate
CAS405090-65-5
Molecular FormulaC14H18INO2
Molecular Weight359.2 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CI
InChIInChI=1S/C14H18INO2/c15-9-13-7-4-8-16(10-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2
InChIKeyHARLMRPBBKQASG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 3-(Iodomethyl)piperidine-1-carboxylate (CAS 405090-65-5): Procurement-Grade Overview for Synthetic Chemists


Benzyl 3-(iodomethyl)piperidine-1-carboxylate (CAS 405090-65-5) is a Cbz-protected piperidine derivative bearing a primary alkyl iodide at the 3-position, with molecular formula C₁₄H₁₈INO₂ and molecular weight 359.20 g/mol . The compound is supplied as a yellow to pale yellow oil with a predicted boiling point of 420.1±28.0 °C at 760 Torr and a predicted density of 1.523±0.06 g/cm³ at 20 °C . It carries GHS07 hazard labeling (H302, H315, H319, H335) and requires storage sealed under dry conditions at room temperature . The compound is cataloged under MDL number MFCD09953365 and is available at purities ranging from 95% to 98% from multiple commercial suppliers .

Why Benzyl 3-(Iodomethyl)piperidine-1-carboxylate Cannot Be Casually Swapped with In-Class Analogs


This compound occupies a specific intersection of three structural features—a Cbz (benzyloxycarbonyl) amine protecting group, a primary alkyl iodide at the piperidine 3-position, and the steric/electronic environment conferred by meta-substitution on the six-membered ring. Each of these features directly governs orthogonal reactivity in multi-step synthesis: the Cbz group is cleaved by hydrogenolysis (H₂/Pd) under neutral conditions, which is incompatible with Boc (acid-labile) protection strategies [1]; the iodomethyl group is a substantially better leaving group than its bromo or chloro congeners, enabling nucleophilic substitution and cross-coupling reactions under milder conditions that preserve sensitive functionality elsewhere in the molecule ; and the 3-position regiochemistry produces a different spatial orientation of the reactive arm compared to the 4-substituted isomer, which can alter downstream molecular geometry in target binding pockets . Substituting any one of these features generally requires re-optimizing entire synthetic sequences.

Quantitative Differentiation Evidence: Benzyl 3-(Iodomethyl)piperidine-1-carboxylate vs. Closest Analogs


C–I vs. C–Br vs. C–Cl Bond Dissociation Energy: Leaving-Group Reactivity Hierarchy

The C(sp³)–I bond in the iodomethyl group of the target compound has a bond dissociation energy (BDE) of approximately 57 kcal/mol, which is significantly lower than the C(sp³)–Br BDE (~70 kcal/mol) of benzyl 3-(bromomethyl)piperidine-1-carboxylate (CAS 242459-81-0) and the C(sp³)–Cl BDE (~79 kcal/mol) of benzyl 3-(chloromethyl)piperidine-1-carboxylate (CAS 1017789-41-1) . This ~13 kcal/mol difference relative to the bromo analog and ~22 kcal/mol difference relative to the chloro analog translates into markedly faster SN2 reaction rates, enabling nucleophilic displacements under milder temperatures and with shorter reaction times. For a prototypical SN2 reaction, each ~1.4 kcal/mol decrease in activation energy approximately doubles the reaction rate at room temperature, implying that the iodo compound can react up to ~500-fold faster than the chloro analog under identical conditions .

Nucleophilic substitution SN2 reactivity Leaving group ability Alkyl halide reactivity

Cbz vs. Boc Protecting Group Orthogonality: Enabling Sequential Deprotection in Multi-Step Synthesis

The target compound bears a Cbz (benzyloxycarbonyl) protecting group, which is cleaved under neutral hydrogenolysis conditions (H₂, Pd/C, room temperature), whereas the closest N-protected analog—tert-butyl 3-(iodomethyl)piperidine-1-carboxylate (Boc analog, CAS 253177-03-6)—requires acidic conditions (e.g., TFA/CH₂Cl₂ or HCl/dioxane) for deprotection [1]. These two deprotection modalities are fully orthogonal: the Cbz group is stable to the acidic conditions that cleave Boc, and the Boc group is stable to hydrogenolysis conditions that cleave Cbz. This permits sequential deprotection in synthetic sequences where both amine functionalities must be revealed at different stages. Experimental confirmation of this orthogonality is provided in the synthetic protocol from WO2005/806, where the Cbz-protected iodomethyl intermediate (target compound) was carried through multiple alkylation steps with complete retention of the Cbz group, ultimately cleaved by hydrogenolysis at the final stage [2].

Protecting group strategy Orthogonal deprotection Cbz cleavage Hydrogenolysis

3-Position vs. 4-Position Iodomethyl Regiochemistry: Impact on Downstream Molecular Architecture

The target compound bears the iodomethyl group at the piperidine 3-position, whereas the commercially available positional isomer benzyl 4-(iodomethyl)piperidine-1-carboxylate (CAS 149897-41-6) bears it at the 4-position. The 3-substituted isomer produces a non-linear geometry where the reactive arm projects at approximately 60° relative to the ring plane, whereas the 4-substituted isomer projects the iodomethyl group along the ring's pseudo-equatorial axis. This difference has consequences in medicinal chemistry: the 4-iodomethyl isomer (N-Cbz-4-iodomethylpiperidine) is a documented intermediate in donepezil-like acetylcholinesterase inhibitor synthesis , while the 3-iodomethyl isomer has been employed in the synthesis of 9- and 10-substituted cytisine derivatives targeting neuronal nicotinic acetylcholine receptors (nAChRs), as reported by Chellappan et al. in J. Med. Chem. 2006 [1]. The two regioisomers lead to distinct spatial presentations of the piperidine scaffold in the final target molecules, which directly affects receptor subtype selectivity.

Regiochemistry Positional isomerism Piperidine substitution Structure-activity relationship

High-Yield Synthesis from Alcohol Precursor: 97% Isolated Yield Enables Reliable Scale-Up

The target compound is prepared from commercially available N-Cbz-3-piperidinemethanol (CAS 39945-51-2) via Appel-type iodination using triphenylphosphine, iodine, and imidazole in dichloromethane at 20 °C for 4.25 hours, affording an isolated yield of 97% (2.1 g from 1.5 g of alcohol starting material, 6.02 mmol scale) after chromatographic purification (hexane-EtOAc 4:1) . This near-quantitative conversion compares favorably with the typical 75–90% yields reported for analogous bromination or chlorination reactions of the same alcohol substrate, where competing elimination and lower leaving-group selectivity can erode yields. The high yield is enabled by the favorable leaving-group ability of iodide in the Appel reaction manifold and the relative stability of the Cbz group under these neutral reaction conditions. The product is obtained as a viscous oil and was fully characterized by ¹H and ¹³C NMR spectroscopy .

Synthetic yield Iodination Process chemistry Scale-up reliability

Predicted Physicochemical Properties: Boiling Point and Density Differentiate from Boc Analog

The target compound (Cbz-protected) has a predicted boiling point of 420.1±28.0 °C at 760 Torr and a predicted density of 1.523±0.06 g/cm³ at 20 °C , compared with the Boc-protected analog tert-butyl 3-(iodomethyl)piperidine-1-carboxylate (CAS 253177-03-6), which has a lower predicted boiling point of 336.6±15.0 °C at 760 Torr and a density of 1.447 g/cm³ [1]. The ~84 °C higher boiling point of the Cbz compound reflects its higher molecular weight (359.20 vs. 325.19 g/mol) and the additional aromatic benzyl moiety, which increases intermolecular dispersion forces. This difference has practical implications for purification: the Cbz compound requires higher vacuum for distillation and is better suited to chromatographic purification, while the Boc analog is more amenable to short-path distillation.

Physicochemical properties Boiling point Density Purification method selection

Commercial Availability and Purity Benchmarking: 95–98% Purity Across Multiple Suppliers

The target compound is available from at least six confirmed commercial suppliers with purity specifications ranging from 95% to 98%: Hoffman Fine Chemicals (liquid, pricing at $1,613.00), Fluorochem (F087388, £694.00/g, GHS-classified), AKSci (1689DP, 95%), Leyan (1778108, 98%), Chemenu (CM301344, 95%+), and Hao Hong Biomedical (98%) . This multi-supplier landscape contrasts with the more limited availability of the 3-bromo analog benzyl 3-(bromomethyl)piperidine-1-carboxylate (CAS 242459-81-0), which is available at 95–97% purity from fewer vendors (e.g., AKSci 6535AJ at $304/g, Macklin at ¥887/g) . While the bromo analog is less expensive per gram, its lower leaving-group reactivity may require harsher reaction conditions or longer reaction times that offset the upfront cost savings in multi-step sequences involving sensitive substrates.

Commercial availability Purity specification Supplier benchmarking Procurement

High-Value Application Scenarios for Benzyl 3-(Iodomethyl)piperidine-1-carboxylate Based on Quantitative Evidence


Synthesis of Neuronal Nicotinic Acetylcholine Receptor (nAChR) Ligands via C-3 Alkylation

The compound has been specifically employed as a key alkylating intermediate in the synthesis of 9- and 10-substituted cytisine derivatives reported by Chellappan et al. in the Journal of Medicinal Chemistry (2006, 49, 2673–2676), where its iodomethyl group at the 3-position enabled efficient N-alkylation to install the piperidine scaffold onto the cytisine core [1]. The resulting 10-substituted derivatives demonstrated much higher selectivity for the α4β2 nAChR subtype over α7 in binding assays compared to the parent alkaloid cytisine. The Cbz protection was retained through the alkylation step and removed by hydrogenolysis at the final stage, exemplifying the orthogonal protection strategy enabled by this compound [1]. Researchers developing subtype-selective nAChR modulators for CNS indications should prioritize this specific regioisomer over the 4-iodomethyl analog, which would produce a geometrically distinct pharmacophore.

Multi-Step Synthesis Requiring Orthogonal Amine Protection (Cbz + Boc/Ac/Fmoc Strategy)

In synthetic sequences where two different amine functionalities must be sequentially deprotected—such as in the assembly of piperidine-containing peptidomimetics or bi-functional ligands—the Cbz protecting group on this compound provides full orthogonality to acid-labile groups (Boc, trityl), base-labile groups (Fmoc), and hydrogenation-stable groups [1]. This enables a synthetic workflow where the iodomethyl handle is used for a first alkylation or cross-coupling step, the Cbz group is then cleaved under neutral hydrogenolysis to reveal the free piperidine NH, and a second protecting-group-dependent transformation is subsequently performed. The 97% isolated yield of the starting iodo intermediate ensures that material throughput remains high across the entire sequence, reducing the cumulative cost of the multi-step synthesis.

Mild Alkylation of Heat-Sensitive or Base-Sensitive Substrates

The approximately 13 kcal/mol lower C–I bond dissociation energy relative to C–Br [1] enables this compound to serve as an alkylating agent under conditions that would be insufficient for bromo or chloro analogs—for instance, in the presence of substrates containing epimerizable stereocenters, β-elimination-prone functionalities, or temperature-sensitive heterocycles. This differential reactivity is particularly valuable in late-stage functionalization of complex natural product scaffolds or advanced pharmaceutical intermediates, where minimizing exposure to elevated temperatures or strong bases is critical for preserving stereochemical integrity and overall yield. The compound's relatively high boiling point (420.1 °C) also means it is unlikely to be lost to evaporation during low-temperature reaction workups .

Building Block for 3-Substituted Piperidine-Focused Chemical Libraries in Early Drug Discovery

The 3-position iodomethyl substitution pattern accesses a distinct vector of chemical space compared to the more commonly employed 4-substituted piperidine building blocks. In fragment-based drug discovery and diversity-oriented synthesis campaigns, incorporating the 3-iodomethyl regioisomer expands the three-dimensional diversity of compound libraries. The compound's multi-supplier commercial availability at 95–98% purity [1] reduces barriers to procurement for high-throughput parallel synthesis workflows, and the reactive iodomethyl group is compatible with a wide range of nucleophiles (amines, thiols, alkoxides, stabilized carbanions) and palladium-catalyzed cross-coupling conditions, enabling rapid analog generation from a single starting material.

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